Trimethyl(2,4,6-trinitrophenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2,4,6-trinitrophenoxy)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2,4,6-trinitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,4,6-trinitrophenoxy)silane typically involves the reaction of 2,4,6-trinitrophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4,6-trinitrophenol is replaced by the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(2,4,6-trinitrophenoxy)silane undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under appropriate conditions.
Reduction: The compound can participate in reduction reactions, often facilitated by hydride donors such as tris(trimethylsilyl)silane.
Substitution: The trimethylsilyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Hydride donors such as tris(trimethylsilyl)silane.
Substitution: Nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms with fewer nitro groups.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Trimethyl(2,4,6-trinitrophenoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, including coatings and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl(2,4,6-trinitrophenoxy)silane involves its ability to act as a radical-based reducing agent. The compound generates silyl radicals under appropriate conditions, which can then participate in various radical-mediated reactions. These radicals can facilitate the reduction of functional groups, hydrosilylation, and other transformations.
Molecular Targets and Pathways: The primary molecular targets are the functional groups in organic molecules that can undergo radical reactions. The pathways involved include the generation of silyl radicals and their subsequent interaction with target molecules to achieve the desired chemical transformations.
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the trinitrophenoxy moiety.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups, known for its use as a radical-based reducing agent.
Uniqueness: Trimethyl(2,4,6-trinitrophenoxy)silane is unique due to the presence of the trinitrophenoxy moiety, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific applications where the combination of the trimethylsilyl group and the trinitrophenoxy moiety is advantageous.
Properties
CAS No. |
62967-61-7 |
---|---|
Molecular Formula |
C9H11N3O7Si |
Molecular Weight |
301.28 g/mol |
IUPAC Name |
trimethyl-(2,4,6-trinitrophenoxy)silane |
InChI |
InChI=1S/C9H11N3O7Si/c1-20(2,3)19-9-7(11(15)16)4-6(10(13)14)5-8(9)12(17)18/h4-5H,1-3H3 |
InChI Key |
QZCBQLREKZEOJG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.